![molecular formula C20H21N3O4 B6490221 5-(4-hydroxyphenyl)-1,8,8-trimethyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione CAS No. 868214-71-5](/img/structure/B6490221.png)
5-(4-hydroxyphenyl)-1,8,8-trimethyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-hydroxyphenyl)-1,8,8-trimethyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-hydroxyphenyl)-1,8,8-trimethyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione is 367.15320616 g/mol and the complexity rating of the compound is 787. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-hydroxyphenyl)-1,8,8-trimethyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-hydroxyphenyl)-1,8,8-trimethyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
AKOS024609426 exhibits promising anticancer properties. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that the compound interferes with cell proliferation, induces apoptosis (programmed cell death), and inhibits tumor growth. Further research is needed to elucidate its mechanisms of action and potential clinical applications in cancer therapy .
Anti-Inflammatory Activity
The compound demonstrates anti-inflammatory effects by modulating key inflammatory pathways. It may inhibit pro-inflammatory cytokines and enzymes, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders. Researchers are exploring its potential as a novel anti-inflammatory agent .
Neuroprotective Effects
AKOS024609426 has shown neuroprotective properties in preclinical studies. It may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Researchers are investigating its application in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antioxidant Activity
The compound acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Its antioxidant potential makes it relevant for preventing age-related diseases, cardiovascular conditions, and oxidative stress-related disorders .
Anti-Infective Potential
Researchers have explored AKOS024609426’s antimicrobial properties. It exhibits activity against certain bacteria, fungi, and parasites. Investigations continue to determine its efficacy as a potential antimicrobial agent .
Metabolic Syndrome and Diabetes
Preliminary studies suggest that the compound may regulate glucose metabolism and improve insulin sensitivity. Its potential role in managing metabolic syndrome and type 2 diabetes warrants further investigation .
For more in-depth information, consider exploring scientific literature databases like Google Scholar or specialized research tools . 🌟
Eigenschaften
IUPAC Name |
5-(4-hydroxyphenyl)-1,8,8-trimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-20(2)8-12-15(13(25)9-20)14(10-4-6-11(24)7-5-10)16-17(21-12)23(3)19(27)22-18(16)26/h4-7,14,21,24H,8-9H2,1-3H3,(H,22,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTVSAJVGNNMEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)C)C4=CC=C(C=C4)O)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-hydroxyphenyl)-1,8,8-trimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.